molecular formula C13H16F2O2 B7997403 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one

Cat. No.: B7997403
M. Wt: 242.26 g/mol
InChI Key: SLHIJIZEHRPJMG-UHFFFAOYSA-N
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Description

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a butoxy group at the 2-position and fluorine atoms at the 3- and 5-positions of the phenyl ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine substituents and bulky alkoxy group, which influence reactivity and binding properties.

Properties

IUPAC Name

1-(2-butoxy-3,5-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-3-5-6-17-13-10(12(16)4-2)7-9(14)8-11(13)15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHIJIZEHRPJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)F)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-butoxy-3,5-difluorobenzene with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Butoxy, 3,5-difluoro C₁₃H₁₆F₂O₂ 254.27 (estimated) Bulky butoxy group; electron-deficient ring
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one 4-Ethoxy, 3,5-difluoro C₁₁H₁₂F₂O₂ 214.21 Ethoxy at para position; lower steric hindrance
1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one 3-Ethoxy, 4,5-difluoro C₁₁H₁₂F₂O₂ 214.21 Ethoxy at meta position; altered electronic effects
1-(4-Fluoro-3-methylphenyl)propan-1-one 4-Fluoro, 3-methyl C₁₀H₁₁FO 166.20 Methyl substituent; lacks alkoxy group
1-(4-Bromo-3,5-difluorophenyl)ethanone 4-Bromo, 3,5-difluoro C₈H₅BrF₂O 235.03 Bromine substituent; shorter ketone chain

Physicochemical Properties

  • Boiling Point : The target compound’s butoxy group likely increases its boiling point compared to ethoxy analogs. For example, 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one has a predicted boiling point of ~298°C , while the butoxy analog may exceed 300°C due to higher molecular weight and van der Waals interactions.
  • Density : Ethoxy derivatives exhibit densities ~1.149 g/cm³ ; the butoxy analog is expected to have a slightly higher density (~1.18–1.20 g/cm³) due to increased alkyl chain length.
  • Solubility : Fluorine and alkoxy groups enhance lipophilicity, making these compounds more soluble in organic solvents than in water.
Molecular Docking and Binding
  • Ligand Design : Fluorinated ketones are studied for binding to macromolecules. For instance, 1-[3-(2-Benzyloxy-6-hydroxy-4-methyl-phenyl)-5-[3,5-bis(trifluoromethyl)-phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one exhibits crystallographically confirmed binding modes . The target compound’s difluoro substituents may offer comparable electronic effects, while the butoxy group could modulate hydrophobic interactions.

Biological Activity

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one is an organic compound that has attracted attention for its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular structure of this compound is characterized by:

  • Molecular Formula : C₁₃H₁₆F₂O₂
  • Molecular Weight : 242.26 g/mol
  • Functional Groups :
    • Propanone backbone
    • Phenyl ring with two fluorine atoms at the 3 and 5 positions
    • Butoxy group at the 2-position

This structure influences its solubility, reactivity, and interaction with biological molecules.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The presence of fluorine atoms enhances lipophilicity, which may improve binding affinity to receptors or enzymes. Preliminary studies suggest that this compound interacts with microtubules, influencing their stability and potentially affecting cellular processes such as division and signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notable findings include:

Cancer Type IC50 Value (µM) Comments
Hepatocellular carcinomaLow micromolar rangePotent anti-tumor effects observed
Colorectal cancerSimilar inhibitory effectsSuggests a broad spectrum of activity against different cancer types

These results highlight the compound's potential as a therapeutic agent in oncology.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to stabilize microtubules could contribute to protecting neuronal cells from degeneration.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on hepatocellular carcinoma cell lines showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity.
  • Neuroprotection in Animal Models :
    • In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of neurodegeneration compared to control groups.

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